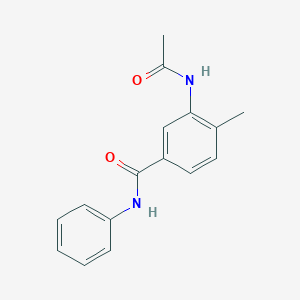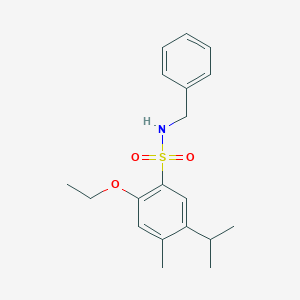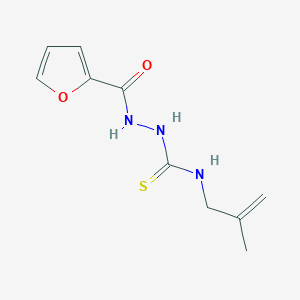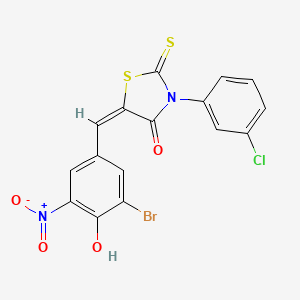
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CP-FTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CP-FTC is a triazole derivative that exhibits a range of interesting biological activities, including anti-inflammatory, anti-viral, and anti-tumor properties.
Aplicaciones Científicas De Investigación
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a range of biological activities that make it a promising candidate for drug development. In vitro studies have demonstrated that this compound has potent anti-inflammatory and anti-viral activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. This compound has been tested in animal models of various diseases, including influenza, hepatitis B, and cancer, with promising results.
Mecanismo De Acción
The mechanism of action of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in inflammation, viral replication, and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of hepatitis B virus and influenza virus by targeting viral polymerases. This compound has been shown to induce apoptosis in tumor cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In animal models, this compound has been shown to reduce inflammation and improve survival rates in viral infections. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments, including its potent biological activities, ease of synthesis, and relatively low cost. However, this compound is a highly reactive compound that requires careful handling and storage. It is also relatively unstable in solution and may degrade over time, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of this compound as a potential therapeutic agent for viral infections, such as influenza and hepatitis B. Another area of research is the investigation of this compound as a potential anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of cyclopropylamine, 2-fluorobenzaldehyde, and ethyl propiolate in the presence of a catalyst to form the triazole ring. The resulting compound is then hydrolyzed to yield this compound. The synthesis of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
5-cyclopropyl-1-(2-fluorophenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-8-3-1-2-4-9(8)16-11(7-5-6-7)10(12(17)18)14-15-16/h1-4,7H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOLNTQGSPIENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)

![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)

![1-(4-fluoro-3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5199318.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5199340.png)

![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
